molecular formula C7H4BrN3O B13984066 3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine

3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B13984066
M. Wt: 226.03 g/mol
InChI Key: JVKNRUZQJUHUMW-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both bromine and oxadiazole functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-nitropyridine with amidoxime in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine can be compared with other oxadiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-10-4-12-11-7/h1-4H

InChI Key

JVKNRUZQJUHUMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NOC=N2

Origin of Product

United States

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